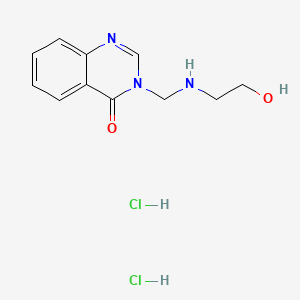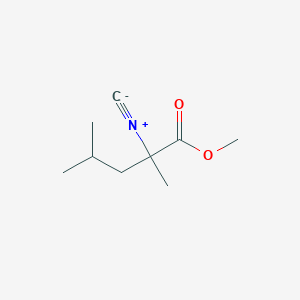
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6HCl5O2S. It is a derivative of benzene, where four chlorine atoms and a sulfonyl chloride group are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride can be synthesized through the chlorination of benzene derivatives. One common method involves the treatment of 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures, typically around 150°C, followed by stirring into ice water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester.
科学研究应用
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,4,5-tetrachlorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
- 2,4,6-Trichlorobenzenesulfonyl chloride
- 2,5-Dichlorobenzenesulfonyl chloride
- 2,3,4-Trichlorobenzenesulfonyl chloride
Uniqueness
2,3,4,5-Tetrachlorobenzene-1-sulfonyl chloride is unique due to the specific arrangement of chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This compound’s high reactivity and versatility make it valuable in various chemical synthesis processes .
属性
CAS 编号 |
51527-63-0 |
|---|---|
分子式 |
C6HCl5O2S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6HCl5O2S/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
InChI 键 |
RAYWEYWCLWHKHB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)

![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)


![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)







